Pralidoxime iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

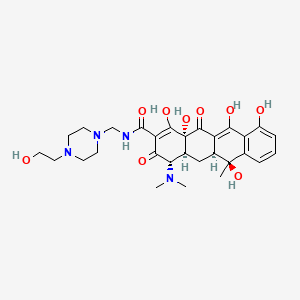

Pralidoxime iodide is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for poisoning by organophosphate pesticides and chemicals. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal function .

作用机制

Target of Action

Pralidoxime iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

In cases of organophosphate poisoning, organophosphates bind to one end of the acetylcholinesterase enzyme (the esteric site), thereby blocking its activity . This compound attaches to the other half (the unblocked, anionic site) of the acetylcholinesterase enzyme . It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating acetylcholinesterase, this compound allows for the breakdown of accumulated acetylcholine, thereby restoring normal function to neuromuscular junctions .

Pharmacokinetics

This compound is rapidly excreted in urine . The apparent half-life of this compound is about 74 to 77 minutes . The minimum therapeutic concentration of pralidoxime in plasma is 4 μg/mL, which is reached in about 16 minutes after a single injection of 600 mg pralidoxime chloride .

Result of Action

The primary result of this compound’s action is the reactivation of acetylcholinesterase, which has been inactivated by organophosphates . This reactivation allows for the breakdown of accumulated acetylcholine and the resumption of normal neuromuscular function .

生化分析

Biochemical Properties

Pralidoxime iodide interacts with acetylcholinesterase (AChE), an enzyme that is inactivated by organophosphates . The compound binds to the organophosphate-inactivated AChE, thereby reactivating the enzyme . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The primary effect of this compound at the cellular level is the reactivation of AChE, which is essential for normal cell function . By reactivating AChE, this compound helps to restore normal cellular processes that are disrupted by organophosphate poisoning .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the organophosphate-inactivated AChE . This binding displaces the phosphate from the serine residue, allowing the enzyme to regain its functionality . This mechanism of action is central to the therapeutic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be rapid but transient . For instance, in a study involving rats, this compound treatment resulted in a rapid complete but transient correction in respiratory toxicity induced by diethylparaoxon .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in a study involving mice, this compound was found to reverse paraoxon-induced respiratory toxicity at a dosage of 50 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetylcholine, a neurotransmitter . It interacts with AChE, an enzyme that breaks down acetylcholine in the synaptic cleft .

Transport and Distribution

It is known that the compound is able to reach the site of AChE activity, suggesting that it can be transported across cell membranes .

Subcellular Localization

Given its role in reactivating AChE, it is likely that the compound localizes to areas where AChE is present, such as the synaptic cleft .

准备方法

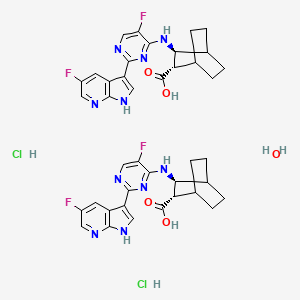

Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to yield pralidoxime as the iodide salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same basic steps but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It reacts with organophosphates to cleave the phosphate-ester bond, reactivating acetylcholinesterase .

Common Reagents and Conditions:

Nucleophilic Substitution: The reaction with organophosphates typically occurs under physiological conditions, with this compound acting as the nucleophile.

Oxidation and Reduction: this compound does not commonly undergo oxidation or reduction reactions in its typical applications.

Major Products: The primary product of the reaction between this compound and organophosphates is the reactivated acetylcholinesterase enzyme and the corresponding organophosphate derivative .

科学研究应用

Pralidoxime iodide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used to study the mechanisms of enzyme inhibition and reactivation, particularly in the context of organophosphate poisoning.

Biology: Research involving this compound focuses on its effects on the nervous system and its potential therapeutic applications.

相似化合物的比较

Pralidoxime iodide is part of a broader class of compounds known as oximes. Similar compounds include:

Pralidoxime chloride: More soluble in water and commonly used in clinical settings.

Obidoxime chloride: Developed to provide more effective treatment for certain types of nerve agent poisoning.

HI-6: A newer oxime with increased specificity and spectrum of activity against nerve agents.

Uniqueness: this compound is unique in its specific application as an antidote for organophosphate poisoning. Its ability to reactivate acetylcholinesterase makes it a vital tool in both medical and industrial contexts. Compared to other oximes, this compound has a distinct mechanism of action and specific use cases, particularly in regions where it remains in pharmacopoeias .

属性

CAS 编号 |

94-63-3 |

|---|---|

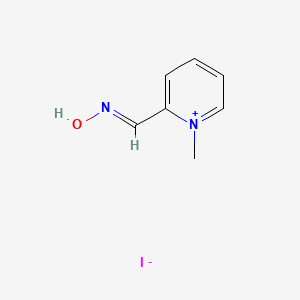

分子式 |

C7H9IN2O |

分子量 |

264.06 g/mol |

IUPAC 名称 |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

InChI |

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |

InChI 键 |

QNBVYCDYFJUNLO-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] |

手性 SMILES |

C[N+]1=CC=CC=C1/C=N\O.[I-] |

规范 SMILES |

C[N+]1=CC=CC=C1C=NO.[I-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

6735-59-7 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pralidoxime iodide; NSC-7760; NSC 7760; NSC7760 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)